molecular formula C13H11BrClN B14025571 4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine

4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine

Cat. No.: B14025571
M. Wt: 296.59 g/mol
InChI Key: CBLDNLPTQLOANK-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine is a chemical compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, along with two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine typically involves the halogenation of a precursor compound. One common method is the bromination of 2,3-dimethylphenylpyridine followed by chlorination. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2,3-dimethylphenyl)-2-fluoropyridine
  • 4-(4-Bromo-2,3-dimethylphenyl)-2-iodopyridine
  • 4-(4-Bromo-2,3-dimethylphenyl)-2-methylpyridine

Uniqueness

4-(4-Bromo-2,3-dimethylphenyl)-2-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for versatile chemical modifications and applications that may not be achievable with similar compounds containing only one halogen atom.

Properties

Molecular Formula

C13H11BrClN

Molecular Weight

296.59 g/mol

IUPAC Name

4-(4-bromo-2,3-dimethylphenyl)-2-chloropyridine

InChI

InChI=1S/C13H11BrClN/c1-8-9(2)12(14)4-3-11(8)10-5-6-16-13(15)7-10/h3-7H,1-2H3

InChI Key

CBLDNLPTQLOANK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C2=CC(=NC=C2)Cl

Origin of Product

United States

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